2,2',3,4,4',5',6-Heptabromodiphenyl ether

Catalog No.
S649780
CAS No.
207122-16-5
M.F
C12H3Br7O
M. Wt
722.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',3,4,4',5',6-Heptabromodiphenyl ether

CAS Number

207122-16-5

Product Name

2,2',3,4,4',5',6-Heptabromodiphenyl ether

IUPAC Name

1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene

Molecular Formula

C12H3Br7O

Molecular Weight

722.5 g/mol

InChI

InChI=1S/C12H3Br7O/c13-4-1-6(15)9(3-5(4)14)20-12-8(17)2-7(16)10(18)11(12)19/h1-3H

InChI Key

ILPSCQCLBHQUEM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

Synonyms

1,2,3,5-Tetrabromo-4-(2,4,5-tribromophenoxy)benzene; 2,2’,3,4,4’,5’,6-Heptabromodiphenyl Ether; PBDE 183;

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br

2,2',3,4,4',5',6-Heptabromodiphenyl ether, also known as BDE-183, is a brominated diphenyl ether (BDE) belonging to the class of aromatic ethers and organobromine compounds []. BDEs were widely used as flame retardants in various electronics, plastics, and textiles due to their ability to suppress combustion []. However, concerns regarding their environmental persistence, bioaccumulation, and potential health effects led to restrictions on their production and use under the Stockholm Convention on Persistent Organic Pollutants (POPs) [].


Molecular Structure Analysis

BDE-183 possesses a complex molecular structure with two brominated phenyl rings connected by an ether linkage. The key features include:

  • Seven bromine atoms (Br) substituted at specific positions (2, 2', 3, 4, 4', 5', and 6) on the phenyl rings, contributing to its high flame retardant properties [].
  • The ether linkage (C-O-C) between the two phenyl rings, influencing its chemical stability and lipophilicity [].

The high degree of bromination makes BDE-183 a bulky molecule, potentially hindering its interaction with biological processes [].


Chemical Reactions Analysis

  • Synthesis: BDEs were typically synthesized through the bromination of diphenyl ether using various brominating agents []. The specific details of BDE-183 synthesis are not publicly available due to commercial confidentiality.
  • Decomposition: BDEs can undergo thermal degradation at high temperatures, releasing bromine and other toxic byproducts [].
  • Environmental transformations: BDEs are susceptible to environmental processes like photolysis (degradation by sunlight) and biodegradation (breakdown by microorganisms) []. However, the rate of these processes can vary depending on the specific BDE congener and environmental conditions.

Physical And Chemical Properties Analysis

  • Physical state: Solid at room temperature [].
  • Melting point: Expected to be high due to the bulky structure and high number of bromine atoms (around 300-400°C) [].
  • Boiling point: Expected to be very high due to the strong intermolecular forces (around 500°C) [].
  • Solubility: Low solubility in water due to the hydrophobic nature of the molecule. However, BDEs exhibit high lipophilicity, leading to accumulation in fatty tissues [].
  • Stability: BDEs are generally stable under normal environmental conditions but can degrade through thermal processes and some environmental transformations [].

Mechanism of Action (Not Applicable)

BDE-183 does not have a known mechanism of action in biological systems. Its primary function was as a flame retardant, acting in the condensed phase during combustion to suppress flame propagation [].

BDE-183 is considered a hazardous substance due to several factors:

  • Toxicity: Studies suggest potential developmental and neurotoxic effects in animals exposed to BDEs []. However, data on the specific toxicity of BDE-183 is limited.
  • Bioaccumulation: BDEs, including BDE-183, are known to bioaccumulate in the food chain, posing a potential threat to wildlife and human health through dietary exposure [].
  • Environmental persistence: BDEs are persistent organic pollutants (POPs), meaning they degrade slowly in the environment and can travel long distances through air and water currents [].

Historical Usage and Research:

Despite its discontinued use, BDE-183S remains a subject of scientific research due to its presence in the environment and potential for exposure. Research efforts focus on understanding its:

  • Environmental fate and distribution: Studies investigate how BDE-183S breaks down in the environment, its transport pathways, and its accumulation in different environmental compartments, such as soil, water, and sediment.
  • Bioaccumulation potential: Research examines how BDE-183S accumulates in organisms through the food chain, potentially reaching harmful levels in top predators.
  • Potential health effects: Studies investigate the potential for BDE-183S exposure to cause adverse health effects in humans and wildlife. This includes examining its potential to disrupt hormonal systems, impact development, or cause other health problems.

BDE-183S as a Reference Compound:

BDE-183S serves as a reference compound in various scientific studies related to brominated flame retardants (BFRs). Due to its well-characterized properties and availability, it is often used in:

  • Method development and validation: BDE-183S helps researchers develop and validate analytical methods for detecting and quantifying BFRs in environmental samples and biological tissues.
  • Toxicity studies: BDE-183S allows researchers to compare the potential toxicity of other BFRs and understand the mechanisms by which these chemicals might exert their effects.
  • Environmental monitoring: By measuring BDE-183S levels in the environment, researchers can track the persistence and spread of BFRs and assess their potential impact on ecosystems.

XLogP3

8.3

LogP

8.27 (LogP)

UNII

6M82N9DXAI

MeSH Pharmacological Classification

Flame Retardants

Other CAS

207122-16-5

Wikipedia

2,2',3,4,4',5',6-heptabromodiphenyl ether

Biological Half Life

44.67 Days

Dates

Modify: 2023-08-15

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